N-phenyl-2-pyrazol-1-ylpropanamide

Prostate Cancer Androgen Receptor SARD

N-Phenyl-2-pyrazol-1-ylpropanamide belongs to the aryl pyrazol-1-yl-propanamide chemotype, a scaffold recognized in medicinal chemistry for yielding selective androgen receptor degraders (SARDs) and pan-antagonists with activity against enzalutamide-resistant prostate cancer. The compound features an unsubstituted pyrazole B-ring, a phenyl A-ring, and a linear propanamide linker, placing it as the simplest structural prototype within this series.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
Cat. No. B7494415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-pyrazol-1-ylpropanamide
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1)N2C=CC=N2
InChIInChI=1S/C12H13N3O/c1-10(15-9-5-8-13-15)12(16)14-11-6-3-2-4-7-11/h2-10H,1H3,(H,14,16)
InChIKeyHPILDFIHIQPFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-2-pyrazol-1-ylpropanamide – Compound Class and Baseline Characteristics for Procurement Evaluation


N-Phenyl-2-pyrazol-1-ylpropanamide belongs to the aryl pyrazol-1-yl-propanamide chemotype, a scaffold recognized in medicinal chemistry for yielding selective androgen receptor degraders (SARDs) and pan-antagonists with activity against enzalutamide-resistant prostate cancer [1]. The compound features an unsubstituted pyrazole B-ring, a phenyl A-ring, and a linear propanamide linker, placing it as the simplest structural prototype within this series. Its molecular architecture lacks the 2-hydroxy-2-methyl substituents on the linker and the electron-withdrawing groups on the pyrazole ring that characterize more potent analogs, making it a critical baseline for structure–activity relationship (SAR) studies and a potential synthetic intermediate.

Why N-Phenyl-2-pyrazol-1-ylpropanamide Cannot Be Interchanged with Other Pyrazolylpropanamides


Within the pyrazol-1-yl-propanamide family, even minor structural modifications produce drastic changes in androgen receptor (AR) inhibition, degradation efficacy, and metabolic stability. The unsubstituted pyrazole B-ring compound (analog 16a) exhibits an AR transactivation IC50 of 1.442 μM and 0% AR degradation, whereas the 4-F analog (10, UT-34) achieves an IC50 of 0.199 μM with 100% degradation of both full-length and splice-variant AR [1]. This >7-fold difference in potency and complete loss of degradation function demonstrate that the pyrazole substitution pattern is a binary switch for SARD activity. Generic replacement of N-phenyl-2-pyrazol-1-ylpropanamide with a substituted analog would fundamentally alter the pharmacological profile, while substitution with a non-pyrazole antiandrogen (e.g., enzalutamide) would forfeit the SARD mechanism entirely [1][2].

Quantitative Differentiation Evidence for N-Phenyl-2-pyrazol-1-ylpropanamide vs. Comparator Compounds


AR Transactivation Inhibitory Potency: Unsubstituted Pyrazole vs. 4-F Substituted Analog (UT-34)

The unsubstituted pyrazole B-ring analog 16a, which shares the same A-ring phenyl and linker architecture as N-phenyl-2-pyrazol-1-ylpropanamide but carries an additional 2-hydroxy-2-methyl group on the linker, exhibits an AR transactivation IC50 of 1.442 μM. In contrast, the 4-fluoro substituted analog 10 (UT-34) achieves an IC50 of 0.199 μM in the same assay [1]. This 7.2-fold potency deficit for the unsubstituted pyrazole indicates that the target compound, lacking even the linker hydroxyl/methyl groups, is likely to be even less potent. The data are derived from a luciferase reporter assay in LNCaP cells stimulated with 1 nM DHT.

Prostate Cancer Androgen Receptor SARD

Androgen Receptor Degradation Efficacy: Complete Loss of SARD Activity in the Absence of Pyrazole Substitution

Analog 16a (unsubstituted pyrazole B-ring) shows 0% degradation of both full-length AR (LNCaP cells, 1 μM) and AR splice variants (22RV1 cells, 10 μM). By comparison, the 4-F analog 10 achieves 100% degradation for both AR forms under identical conditions [1]. This binary on/off degradation profile, driven solely by the presence or absence of a single fluorine substituent on the pyrazole ring, establishes N-phenyl-2-pyrazol-1-ylpropanamide as a compound devoid of SARD function.

Selective Androgen Receptor Degrader AR-FL AR-SV

Microsomal Stability: Unsubstituted Pyrazolylpropanamides Exhibit Extended Half-Life vs. Earlier SARD Scaffolds

Pyrazol-1-yl-propanamides as a class demonstrate markedly improved metabolic stability compared to earlier indole-based and indoline-based SARD scaffolds. Compounds 16b, 16g, 16h, 16i, 16m, 21a, 26a, and 29a from this chemotype all exhibited stability exceeding 330 minutes in mouse liver microsomes (MLM) [1]. In contrast, the tertiary amine SARD 8 showed a half-life of 1.15 min, and the lead indole SARD 9 exhibited 12.11 min under the same assay conditions. While direct data for N-phenyl-2-pyrazol-1-ylpropanamide are not available, its structural simplicity and lack of metabolically labile groups predict stability consistent with the class average.

Metabolic Stability Mouse Liver Microsomes Pharmacokinetics

Ligand Versatility: N-Pyrazolylpropanamide as an Acrylamide-Derived Multifunctional Chelator for Transition Metal Complexes

N-Pyrazolylpropanamide (PPA), the des-phenyl analog of the target compound, functions as a versatile N,O-chelating or monodentate N-donor ligand toward first-row transition metals. The Cu(II) complex [CuBr(PPA)2]Br was isolated in 78% yield by treating CuBr2 with excess ligand in methanol [1]. By comparison, the closely related N-pyrazolyl-2-methylpropanamide (PPA-Me) ligand adopts N,O-chelation in Mn2+ complexes where the amide oxygen bridges two metal centers [2]. The presence of the N-phenyl amide in the target compound is expected to modulate the electron density at the coordinating oxygen, potentially altering the binding mode and complex stoichiometry relative to the primary amide PPA.

Coordination Chemistry Supramolecular Chemistry Transition Metal Complexes

Anticonvulsant Activity: Pyrazole-Containing Propanamides Show Inferior Potency to Triazole Analogs

In a series of N-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocycles at the ω-position, the 1,2,4-triazole ring consistently produced superior anticonvulsant activity compared to the pyrazole ring in the maximal electroshock (MES) test [1]. While the exact N-phenyl-2-pyrazol-1-ylpropanamide was not among the individual compounds reported, the class-level observation that pyrazole-containing propanamides are less efficacious than their triazole counterparts indicates that the target compound is not an optimal choice for anticonvulsant discovery programs.

Anticonvulsant Maximal Electroshock Test Heterocyclic Amides

Recommended Procurement Scenarios for N-Phenyl-2-pyrazol-1-ylpropanamide Based on Quantitative Evidence


SAR Baseline / Negative Control in SARD Drug Discovery

Based on the 7.2-fold weaker AR inhibitory activity (IC50 1.442 μM analog) and complete absence of AR degradation (0% for both AR-FL and AR-SV) compared to the 4-F substituted lead UT-34, N-phenyl-2-pyrazol-1-ylpropanamide is suitable for use as an inactive matched control in SAR studies of pyrazolylpropanamide SARDs. Procure when an experimental design requires a compound that preserves the core scaffold while abolishing pharmacological activity [1].

Metabolic Stability Benchmarking Control

Given that pyrazol-1-yl-propanamides as a class exhibit exceptional microsomal stability (>330 min in MLM), exceeding earlier SARD scaffolds by >286-fold, this compound can serve as a metabolic stability reference standard when evaluating new analogs or when comparing across chemotypes in ADME screening panels [1].

Ligand Precursor for Coordination Chemistry and Supramolecular Frameworks

N-Pyrazolylpropanamide derivatives function as versatile N,O-chelating or monodentate ligands for first-row transition metals, with documented Cu(II) complex formation in 78% yield. Procure N-phenyl-2-pyrazol-1-ylpropanamide as a starting material for synthesizing novel N-phenyl-substituted ligand variants where the N-phenyl amide modulates electronic and steric properties, enabling construction of hydrogen-bonded supramolecular frameworks with potentially altered dimensionality compared to the primary amide parent [1][2].

Synthetic Intermediate for Diversified Pyrazolylpropanamide Libraries

The compound's unsubstituted pyrazole ring and linear propanamide linker make it a modular intermediate for late-stage functionalization. Procure when the synthetic strategy involves introducing electron-withdrawing groups (e.g., halogens, CF3, CN) onto the pyrazole B-ring or modifying the linker to the 2-hydroxy-2-methylpropanamide configuration known to enhance AR antagonism, as demonstrated in the J. Med. Chem. 2020 library synthesis [1].

Quote Request

Request a Quote for N-phenyl-2-pyrazol-1-ylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.